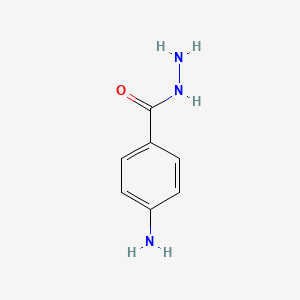

4-Aminobenzohydrazide

概要

説明

p-アミノ安息香酸ヒドラジド: 、別名4-アミノ安息香酸ヒドラジドは、分子式C₇H₉N₃Oの有機化合物です。安息香酸の誘導体であり、アミノ基とヒドラジド基の両方を含んでいます。 この化合物は、体内の免疫応答に関与する酵素であるミエロペルオキシダーゼの不可逆的阻害剤としての役割で知られています .

準備方法

合成経路と反応条件:

ニトロ化合物の還元: p-アミノ安息香酸ヒドラジドを合成する一般的な方法の1つは、p-ニトロ安息香酸をp-アミノ安息香酸に還元し、その後ヒドラジン水和物と反応させてp-アミノ安息香酸ヒドラジドを生成することです.

工業生産方法: p-アミノ安息香酸ヒドラジドの工業生産は、通常、同じ合成経路に従いますが、より大規模で、収率と純度を高くするために最適化された反応条件が使用されます。 工業環境では、連続フロー反応器や結晶化やクロマトグラフィーなどの高度な精製技術の使用が一般的です .

化学反応の分析

Condensation with Aldehydes to Form Hydrazones

4-ABAH reacts with aldehydes under mild conditions to yield hydrazones, which are valuable intermediates for further functionalization.

Procedure :

-

4-ABAH (1 mmol) and substituted aldehydes (1.2 mmol) are stirred in ethanol under ultrasonic irradiation (40 kHz, 60°C) for 1–2 hours .

-

Conventional heating (reflux in ethanol, 6–8 hours) achieves similar results but with lower yields .

Representative Products :

| Aldehyde | Product Hydrazone | Yield (%) | IR (C=O, C=N) (cm⁻¹) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 6a | 85 | 1656 (C=O), 1595 (C=N) |

| 4-Methoxybenzaldehyde | 6b | 78 | 1632 (C=O), 1571 (C=N) |

| Furfural | 6c | 82 | 1640 (C=O), 1580 (C=N) |

Key Data :

Reaction with Anhydrides to Form Cyclic Imides

4-ABAH undergoes cyclization with dicarboxylic anhydrides under reflux or melt conditions.

Methods :

-

Method A : Reflux with succinic/phthalic anhydride in pyridine (72 hours) .

-

Method B : Melt at 140°C (4 hours), followed by recrystallization .

Products :

| Anhydride | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Succinic anhydride | 8 | 75 | 316–318 |

| Phthalic anhydride | 9 | 68 | 283–285 |

Characterization :

Semicarbazide Derivatives via Cyanate Addition

Treatment with potassium cyanate generates semicarbazides, enhancing biological activity.

Procedure :

-

4-ABAH (1 mmol) is stirred with potassium cyanate (4 mmol) in methanol at 5°C, followed by 24-hour room-temperature reaction .

Products :

| Derivative | Structure | Yield (%) | IC₅₀ (AChE Inhibition, μM) |

|---|---|---|---|

| 5a | Benzamide-linked | 56 | 0.59 |

| 5b | Chlorobenzamide | 52 | 0.15 |

Key Data :

Acylation with Acyl Halides

4-ABAH reacts with acyl halides to form bis-amides, expanding its utility in polymer synthesis.

Procedure :

-

Stir 4-ABAH (1 mmol) with benzoyl chloride (2.02 mmol) in pyridine (24 hours), followed by acidification .

Product :

-

N-(4-(2-Benzoylhydrazine-1-carbonyl)phenyl)benzamide (10a)

Coordination with Metal Ions

4-ABAH forms stable complexes with transition metals, relevant for catalytic and medicinal applications.

Example :

科学的研究の応用

Synthesis and Structural Studies

4-Aminobenzohydrazide can be synthesized through the reaction of 4-aminobenzoic acid with hydrazine. This synthesis has been optimized in various studies, leading to the development of derivatives that exhibit enhanced biological activities. For instance, the structural characteristics of these compounds have been analyzed using techniques such as FT-IR and NMR spectroscopy, providing insights into their molecular configurations and potential reactivity .

Cholinesterase Inhibition

Research has demonstrated that this compound derivatives possess significant cholinesterase inhibitory activity. These compounds have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. For example, a study reported that certain derivatives exhibited IC50 values as low as 0.59 μM against acetylcholinesterase (AChE), indicating strong inhibitory potency .

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another promising application is in the design of FAAH inhibitors. Compounds based on this compound have shown affinity for the catalytic triad of FAAH, which is crucial for modulating endocannabinoid levels in the body. This modulation can have therapeutic implications for pain management and anxiety disorders .

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has been explored extensively, particularly against antibiotic-resistant bacterial strains. Molecular dynamics simulations have indicated that these compounds can interact effectively with bacterial proteins, suggesting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the pharmacological properties of this compound derivatives. By systematically modifying different substituents on the benzohydrazide structure, researchers have been able to enhance specific biological activities, such as increased potency against cholinesterases or improved binding affinity to FAAH .

Case Studies and Research Findings

作用機序

p-アミノ安息香酸ヒドラジドは、主にミエロペルオキシダーゼ酵素を阻害することで効果を発揮します。この酵素は、免疫応答中に活性酸素種の産生に関与しています。 ミエロペルオキシダーゼを阻害することにより、p-アミノ安息香酸ヒドラジドはこれらの活性酸素種の産生を抑制し、炎症と酸化ストレスを調節します .

類似化合物との比較

類似化合物:

ベンゾカイン: 4-アミノ安息香酸塩に似た構造を持つ局所麻酔薬.

プロカイン: 類似の構造的特徴を持つ別の局所麻酔薬.

テトラカイン: 眼科で使用される強力な局所麻酔薬.

独自性:

- ベンゾカインやプロカインは主に麻酔作用のために使用されるのに対し、p-アミノ安息香酸ヒドラジドはミエロペルオキシダーゼ阻害剤としての役割においてユニークです。 これは、炎症や酸化ストレスに関連する研究において特に貴重なものとなっています .

生物活性

4-Aminobenzohydrazide, a derivative of benzohydrazide, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antibacterial, antioxidant, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H10N4O

- Molecular Weight : 150.18 g/mol

- IUPAC Name : 4-aminobenzenesulfonohydrazide

The compound features an amino group and a hydrazine moiety that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various synthesized derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized in Table 1.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | 15.5 | 62.2 |

| Bis-sulfide derivative | 11.9 | 51.5 |

| Control (standard antibiotic) | 20.0 | - |

The bis-sulfide derivative showed notable inhibition against both bacterial strains, indicating that modifications to the basic structure can enhance antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Using the ABTS assay, various derivatives were tested for their ability to scavenge free radicals. The results are presented in Table 2.

| Compound | % Inhibition | Reference Compound (% Inhibition) |

|---|---|---|

| Sulfide derivative (7) | 85.9 | Ascorbic Acid (88.0) |

| Bis-chloroacetamide derivative (3) | 62.2 | - |

The sulfide derivative exhibited antioxidant activity comparable to ascorbic acid, highlighting its potential as a natural antioxidant agent .

Enzyme Inhibition Studies

This compound derivatives have been investigated for their inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission regulation. A study reported the IC50 values for several derivatives, indicating their potency as cholinesterase inhibitors.

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-amino-3-bromo-5-fluorobenzohydrazide | 0.59 | -7.3 |

| Control (Donepezil) | 0.10 | -8.0 |

The results suggest that certain derivatives of this compound can serve as effective cholinesterase inhibitors, potentially aiding in the treatment of Alzheimer's disease .

Anticancer Activity

The anticancer properties of this compound derivatives have been evaluated against various cancer cell lines, including MCF-7 and A549. Significant growth inhibition was observed with some compounds showing IC50 values below 10 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Carboxamide derivative of PABA | MCF-7 | 3.0 |

| Benzamide derivatives of PABA | A549 | <10 |

These findings indicate that modifications to the benzohydrazide structure can enhance anticancer activity .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives based on the core structure of this compound and evaluating their biological activities:

- Synthesis and Evaluation : A study synthesized novel fatty acid amide hydrolase inhibitors based on this compound, demonstrating potent inhibition with an IC50 value of 1.62 nM .

- Comparative Analysis : Another research project compared various analogs of p-aminobenzoic acid and their biological activities, highlighting the significance of structural modifications in enhancing pharmacological effects .

特性

IUPAC Name |

4-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBZMCGPFHZRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201720 | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-17-7 | |

| Record name | 4-Aminobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Aminobenzohydrazide has the molecular formula C7H9N3O and a molecular weight of 151.16 g/mol. [] Its spectroscopic data, including IR, 1H NMR, and 13C NMR, can be found in various studies. [, ] For example, a significant peak in the IR spectrum around 1600 cm-1 confirms the presence of the carbonyl group. []

A: this compound serves as a versatile building block in organic synthesis, primarily as a precursor for various heterocyclic compounds. [, , ] It readily reacts with aldehydes and ketones to form hydrazones, which can be further derivatized into thioureas, oxadiazoles, and other valuable scaffolds. [, ]

A: Research indicates that novel hybrid molecules incorporating both purine and isatin moieties, linked by this compound, display potential as anticancer agents. [] These hybrids exhibit multikinase inhibition, targeting key enzymes like EGFR, HER2, VEGFR2, and CDK2, thereby inhibiting cancer cell proliferation and metastasis. []

A: Studies demonstrate that modifying this compound with specific functional groups leads to potent FAAH inhibitors. [] Molecular docking studies reveal that these derivatives interact with the catalytic triad of FAAH, with compound 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid showing remarkable potency (IC50 = 1.62 nM). []

A: The kinetic compensation effect (KCE) observed during the thermal breakdown of these complexes suggests a similarity in the decomposition mechanism across various experimental conditions. [] This finding aids in understanding the stability of these complexes and optimizing their applications.

A: Yes, researchers have successfully employed this compound for the affinity purification of peroxidases from various plant sources, including runner beans and white cabbage. [, ] This method has proven efficient, achieving high purification folds and acceptable yields. [, ]

A: Studies on white cabbage peroxidase reveal that this compound acts as a non-competitive inhibitor. [] This suggests that it binds to the enzyme at a site distinct from the substrate-binding site, affecting the enzyme's catalytic activity.

A: Research suggests that thiourea derivatives synthesized from this compound hydrazones exhibit promising antiviral and antitubercular activities. [, ] These compounds have shown in vitro activity against various viruses, including HIV-1, HIV-2, and HSV, and against Mycobacterium tuberculosis H37 Rv. []

A: Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of this compound-based titanium (IV) Schiff base complexes. [] These calculations provide valuable insights into the complex's geometry, electronic transitions, and potential applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。